molecular formula C14H13I B096750 4-Ethyl-4'-iodobiphenyl CAS No. 17078-76-1

4-Ethyl-4'-iodobiphenyl

Cat. No. B096750
CAS RN: 17078-76-1
M. Wt: 308.16 g/mol
InChI Key: DUQFCMVIJVWQMX-UHFFFAOYSA-N
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Description

The compound 4-Ethyl-4'-iodobiphenyl is a biphenyl derivative, which is a class of compounds where two phenyl rings are connected by a single bond. The presence of an ethyl group and an iodine atom on opposite phenyl rings is indicative of its potential for diverse chemical reactivity and interactions due to the polarizable iodine atom and the hydrophobic ethyl group.

Synthesis Analysis

The synthesis of related biphenyl compounds often involves electrophilic aromatic substitution reactions, where a functional group is introduced into the phenyl ring. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of a bromophenyl compound with ammonium acetate in glacial acetic acid . Although the specific synthesis of 4-Ethyl-4'-iodobiphenyl is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. For instance, the dihedral angle in 4-iodo-2',4',6'-trimethylbiphenyl is 84 ± 1° , indicating significant twisting due to steric hindrance from the methyl groups. The structure of 4-Ethyl-4'-iodobiphenyl would likely be less twisted due to the smaller size of the ethyl group compared to the trimethyl substitution.

Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The ortho-directed electrophilic boronation of a benzyl ketone to form 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene is an example of the reactivity of a biphenyl structure with electrophiles. The iodine atom in 4-Ethyl-4'-iodobiphenyl would make it a suitable candidate for further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical properties of biphenyl derivatives, such as melting and boiling points, solubility, and crystallinity, are influenced by the substituents on the phenyl rings. The crystal structure of 4-n-ethyl-4'-cyanobiphenyl (2CB) shows that it belongs to the monoclinic system and exhibits a nematic phase . The presence of an ethyl group in 4-Ethyl-4'-iodobiphenyl would affect its packing in the crystalline state and its phase behavior. The iodine atom could also participate in halogen bonding, influencing the compound's supramolecular structure, as seen in the compound with C-H...π and halogen-halogen interactions .

Safety And Hazards

While specific safety and hazard information for 4-Ethyl-4’-iodobiphenyl is not detailed in the search results, it’s important to handle all chemical compounds with care and appropriate protective measures .

properties

IUPAC Name

1-ethyl-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFCMVIJVWQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573143
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4'-iodobiphenyl

CAS RN

17078-76-1
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.0 g (137 mmol) of 4-ethylbiphenyl, 7.23 g (27.4 mmol) of orthoperiodic acid, 13.9 g (54.9 mmol) of iodine, 133 ml of acetic acid, 27 ml of water and 4.1 ml of sulfuric acid were placed in a 500 ml three-necked flask with a mechanical stirrer and bulb-shaped cooler. This was heated to 70° C. in a water bath, and subjected to the reaction for 2 hours. The product was cooled down to the ambient temperature. To this was added 300 ml of water, which was subjected to the extraction with chloroform. The resultant chloroform phase was washed with sodium thiosulfate and water in this order. To this was added sodium sulfate, and the dehydration was carried out. After the filtration was carried out, the chloroform was distilled away in an evaporator to obtain a light yellow solid. The resultant solid was recrystallized in the presence of ethanol to obtain a white crystal. The yield of the compound was 71%. Its melting point was 145-149° C. The IR chart is shown in FIG. 24.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
黃鈺婷, 許千樹 - 2008 - ir.nctu.edu.tw
本研究成功合成出三系列化合物:第一系列為合成以二炔基二亞甲氧基為中心之盤狀液晶,並在二亞甲氧基尾端引入可進行光聚合反應之二丙烯酸酯基,得到層列型液晶化合物8,其液晶相溫度…
Number of citations: 0 ir.nctu.edu.tw

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